6-Chloroisoxazolo[4,5-c]pyridine
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Overview
Description
6-Chloroisoxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused isoxazole and pyridine ring system with a chlorine atom at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroisoxazolo[4,5-c]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization to yield the desired product . Another approach involves the use of 3-fluoro- and 3-nitropyridines bearing neighboring hydroxyimino groups, which react under the action of sodium hydride in dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
6-Chloroisoxazolo[4,5-c]pyridine undergoes various chemical reactions, including nucleophilic substitution, cycloaddition, and oxidation .
Common Reagents and Conditions
Nucleophilic Substitution: Reactions often involve nucleophiles such as amines or thiols under basic conditions.
Cycloaddition: The compound can participate in [4+2] cycloaddition reactions with dienes.
Oxidation: Oxidative conditions can modify the isoxazole ring, often using reagents like hydrogen peroxide or peracids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted isoxazolo[4,5-c]pyridine derivative .
Scientific Research Applications
6-Chloroisoxazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s ability to catalyze the conversion of steroid precursors into androgens and estrogens . This inhibition can lead to reduced levels of these hormones, which is beneficial in treating hormone-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine: Similar in structure but differs in the position of the nitrogen atom in the isoxazole ring.
Isoxazolo[5,4-b]pyridine: Another structural isomer with different biological activities.
Uniqueness
6-Chloroisoxazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity compared to its isomers .
Properties
Molecular Formula |
C6H3ClN2O |
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Molecular Weight |
154.55 g/mol |
IUPAC Name |
6-chloro-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H |
InChI Key |
VDKUALVKESALLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C=NO2 |
Origin of Product |
United States |
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